3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide
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Overview
Description
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide, also known as HMPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMPN belongs to the family of hydrazones, which are known for their diverse biological activities.
Scientific Research Applications
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been studied for its potential applications in a wide range of scientific research areas, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and protein kinase C, which is involved in cell signaling and growth. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In animal models, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders. This compound has also been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide in scientific research is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation of using this compound in research is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide. One area of interest is the development of this compound-based drug candidates for the treatment of cancer and neurodegenerative disorders. Another area of interest is the study of this compound's mechanism of action, which may provide insights into the underlying biological pathways that are involved in cancer and neurodegeneration. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde and 3-hydroxy-2-naphthohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of this compound is typically high, and the compound can be purified to a high degree of purity using standard chromatographic techniques.
properties
IUPAC Name |
3-hydroxy-N-[(E)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-6-8-15(9-7-14)21-18(12-23-25-21)13-24-26-22(28)19-10-16-4-2-3-5-17(16)11-20(19)27/h2-13,27H,1H3,(H,23,25)(H,26,28)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDUHKFRGBAII-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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